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molecular formula C19H19F3N2O B108183 N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide CAS No. 182439-41-4

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

Cat. No. B108183
M. Wt: 348.4 g/mol
InChI Key: AQANXBKFOZBCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538140B2

Procedure details

To a solution of the 1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine (1.47 g) obtained in Example 8a) in tetrahydrofuran-methanol (1:1; 50 mL) was added palladium hydroxide (300 mg) in a stream of argon under ice-cooling. The mixture was stirred for one day at normal pressure under hydrogen atmosphere, and further stirred for one day at normal pressure under hydrogen atmosphere after further addition of palladium hydroxide (300 mg). The reaction mixture was filtered through a Celite pad and washed with methanol. The filtrate and the washings were combined, concentrated in vacuo and purified by column chromatography on silica gel with chloroform:methanol:aqueous ammonia=100:10:1 to give the title compound (1.03 g).
Name
1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]2[C:18]([C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>O1CCCC1CO.[OH-].[Pd+2].[OH-]>[NH3:8].[F:32][C:29]([F:30])([F:31])[C:26]1[CH:25]=[CH:24][C:23]([C:18]2[C:17]([C:15]([NH:14][CH:11]3[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)=[O:16])=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:28][CH:27]=1 |f:2.3.4|

Inputs

Step One
Name
1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine
Quantity
1.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1C(CCC1)CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one day at normal pressure under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
further stirred for one day at normal pressure under hydrogen atmosphere
Duration
1 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel with chloroform

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
N
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)NC1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 176.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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